Solubility profile of N-(2-amino-4-methoxyphenyl)methanesulfonamide in organic solvents
Solubility profile of N-(2-amino-4-methoxyphenyl)methanesulfonamide in organic solvents
An In-depth Technical Guide to the Solubility Profile of N-(2-amino-4-methoxyphenyl)methanesulfonamide in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of N-(2-amino-4-methoxyphenyl)methanesulfonamide. While direct experimental solubility data for this specific molecule is not extensively published, this document establishes a robust scientific framework for its investigation. By examining the principles of solubility, established experimental determination techniques, and the solubility of structurally analogous sulfonamides, this guide offers researchers, scientists, and drug development professionals the necessary tools and insights to effectively approach the solubility challenges of this compound.
Introduction to N-(2-amino-4-methoxyphenyl)methanesulfonamide
N-(2-amino-4-methoxyphenyl)methanesulfonamide is a sulfonamide-containing aromatic amine. Its chemical structure, featuring a primary amine, a methoxy group, and a methanesulfonamide moiety, suggests a molecule with a moderate polarity and the potential for hydrogen bonding, which will significantly influence its solubility in various organic solvents.[1][2] Understanding its solubility is paramount for processes such as:
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Reaction Chemistry: Selecting appropriate solvents for synthesis and subsequent reactions.
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Crystallization and Purification: Identifying suitable anti-solvents and optimizing crystallization conditions for purity and yield.
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Formulation Development: Choosing excipients and solvent systems for stable and effective drug delivery forms.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H12N2O3S | [1][2] |
| Molecular Weight | 216.26 g/mol | [3] |
| Predicted XlogP | 0.2 | [2][3] |
| InChIKey | KGWZUEMSCDAHEE-UHFFFAOYSA-N | [1][2] |
| CAS Number | 92351-28-5 | [1] |
Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility.[4] A more nuanced comprehension requires considering the interplay of several factors:
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Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.
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Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[4] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[4] The presence of both polar (amine, sulfonamide) and nonpolar (aromatic ring) groups in N-(2-amino-4-methoxyphenyl)methanesulfonamide suggests it will have varied solubility across a range of solvents.
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Hydrogen Bonding: The ability of the amine and sulfonamide groups to act as hydrogen bond donors and acceptors will significantly enhance solubility in protic solvents like alcohols.[4]
-
Temperature: For most solid solutes, solubility increases with temperature.[5] This relationship is crucial for crystallization processes.
Predictive Analysis Based on Structurally Similar Sulfonamides
In the absence of direct experimental data for N-(2-amino-4-methoxyphenyl)methanesulfonamide, examining the solubility of structurally related sulfonamides provides valuable predictive insights. Studies on various sulfonamides have revealed several key trends:
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Effect of Solvent Polarity: For a range of sulfonamides, solubility was found to be highest in more polar solvents like methanol and decreased with the increasing chain length (and decreasing polarity) of n-alkanols.[5]
-
Impact of Molecular Structure: Subtle changes in the sulfonamide structure can lead to significant differences in solubility.[5]
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Thermodynamic Considerations: The enthalpy of fusion, which is related to the crystal lattice energy, plays a crucial role in the ideal solubility of sulfonamides.[6]
Solubility of Methanesulfonamide in Various Organic Solvents at 318.15 K (45 °C):
| Solvent | Mole Fraction Solubility (x * 10²) |
| 1,4-Dioxane | 2.619 |
| Acetone | 1.630 |
| Ethyl Acetate | 1.471 |
| Acetonitrile | 0.5048 |
| Methanol | 0.3888 |
| Ethanol | 0.3391 |
| n-Propanol | 0.3133 |
| Toluene | 0.2737 |
| Isopropanol | 0.2574 |
| Cyclohexane | 0.02238 |
Data sourced from a comprehensive study on methanesulfonamide solubility.[7]
This data for the parent compound, methanesulfonamide, suggests that N-(2-amino-4-methoxyphenyl)methanesulfonamide will likely exhibit good solubility in polar aprotic solvents like dioxane and acetone, and moderate to low solubility in alcohols and nonpolar solvents.
Experimental Determination of Solubility
A robust experimental design is essential for accurately determining the solubility of N-(2-amino-4-methoxyphenyl)methanesulfonamide. The equilibrium shake-flask method is considered the gold standard.[8][9]
Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method measures the thermodynamic solubility of a compound at a specific temperature.
Protocol:
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Preparation: Add an excess amount of solid N-(2-amino-4-methoxyphenyl)methanesulfonamide to a series of vials, each containing a different organic solvent of interest. The presence of excess solid is crucial to ensure saturation.
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Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7] Preliminary studies should be conducted to determine the time required to achieve a stable concentration.
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Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.[7]
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Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation.
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Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, tared vial. This step is critical to remove any undissolved microparticles.[7] The filter should be pre-conditioned with the solvent to minimize loss of the analyte due to adsorption.
-
Analysis: Determine the concentration of the dissolved solid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the solubility in units such as mg/mL or mol/L by comparing the analyte concentration to a standard curve.
High-Throughput Screening Methods
For early-stage drug discovery, high-throughput methods can provide a rapid rank-ordering of solubility in various solvents.[10]
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Nephelometry: This technique measures the light scattering caused by suspended particles to determine the point of precipitation (kinetic solubility). While faster than the shake-flask method, it may not represent true thermodynamic equilibrium.[9]
Advanced Predictive Models
In recent years, machine learning and computational models have emerged as powerful tools for predicting solubility, offering a way to accelerate solvent screening.[11][12][13] These models utilize a combination of thermodynamic equations and machine learning algorithms to estimate solubility based on molecular descriptors.[14][15] While these models can provide valuable initial estimates, experimental verification remains essential.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the equilibrium shake-flask method for solubility determination.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While direct, published solubility data for N-(2-amino-4-methoxyphenyl)methanesulfonamide is scarce, a robust scientific framework exists to guide its investigation. By understanding the theoretical principles of solubility, leveraging data from structurally similar sulfonamides, and employing rigorous experimental methods like the shake-flask technique, researchers can effectively characterize the solubility profile of this compound. This knowledge is indispensable for optimizing synthetic routes, developing purification strategies, and designing effective pharmaceutical formulations. The continued development of predictive computational models will further enhance our ability to anticipate and address solubility challenges in drug development.
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A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News. [Link]
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Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020, November 16). Research Communities by Springer Nature. [Link]
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